5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing a thiadiazole ring substituted with a cyclopentylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyclopentylethanamine with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates followed by cyclization and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and disrupt normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-(2-Cyclopentylethyl)-1,3,4-oxadiazole-2-amine: Similar in structure but contains an oxadiazole ring instead of a thiadiazole ring.
2-Cyclopentylethanamine: A precursor in the synthesis of the target compound.
Uniqueness
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties compared to its oxadiazole analogs. The presence of the cyclopentylethyl group further enhances its stability and reactivity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-(2-cyclopentylethyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c10-9-12-11-8(13-9)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYDQSGIOLGMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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